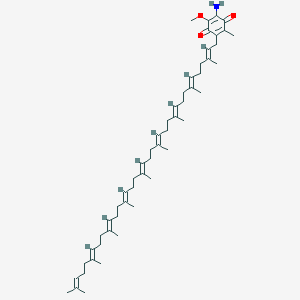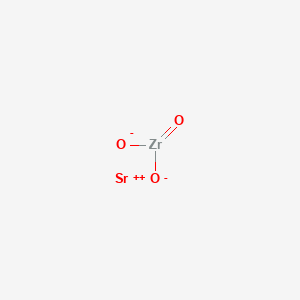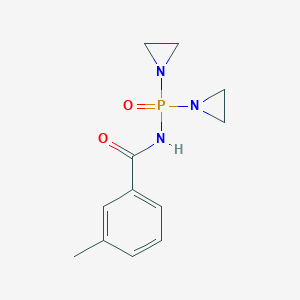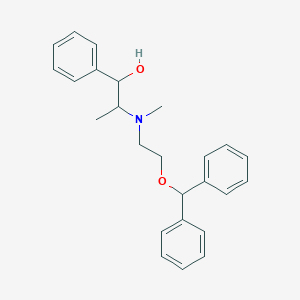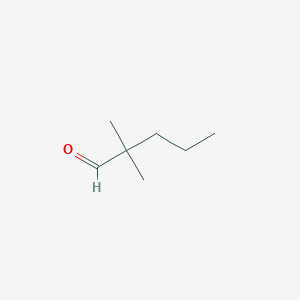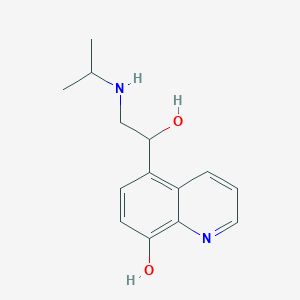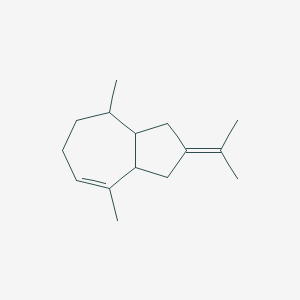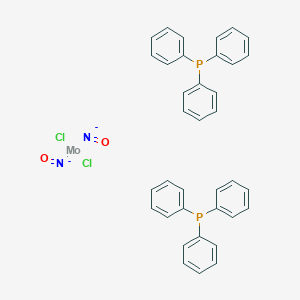![molecular formula C20H12N2O5S.C20H11N2O5S.Cr.2Na B085170 Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 12392-64-2](/img/structure/B85170.png)
Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
Overview
Description
The compound you mentioned is a complex organic compound with chromium(3+) ions. It has a molecular formula of C43H27CrN6Na2O8S .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of chromium(3+) ions and multiple aromatic rings .Physical And Chemical Properties Analysis
This compound has a molecular weight of 885.75100 . Other physical and chemical properties like density, boiling point, and melting point are not available .Scientific Research Applications
Comprehensive Analysis of Acid Blue 161 Applications
Acid Blue 161, also known as Disazo, is a complex azo dye with various scientific research applications. Below is a detailed analysis of six unique applications of Acid Blue 161, each presented in a separate section.
Wastewater Treatment: Acid Blue 161 is often used in the textile industry, which generates colored wastewater. One of the primary applications of this compound is in the treatment of such wastewater through advanced oxidation processes (AOPs). The Fenton and photo-Fenton processes, which involve the generation of hydroxyl radicals, have been shown to effectively degrade Acid Blue 161, breaking down the dye into less harmful substances .
Decolorization Studies: The decolorization kinetics of Acid Blue 161 is a significant area of study. Researchers have investigated the effects of various factors such as pH, hydrogen peroxide concentration, and iron content on the decolorization rates of this dye. These studies are crucial for understanding how to efficiently remove the dye from industrial effluents .
Toxicity Reduction: Acid Blue 161, like many azo dyes, can be toxic to microorganisms and plants. Scientific research has focused on transforming this recalcitrant substance into compounds with lower toxicity. This transformation is essential for reducing the environmental impact of the dye when it is discharged into water bodies .
Microbiological Discoloration: The use of microbiological systems, such as certain fungi and yeasts, has been explored for the discoloration of Acid Blue 161. These biological agents can interact with the dye, leading to its breakdown and removal from solutions. This application is particularly relevant for eco-friendly and sustainable treatment methods .
Electrochemical Oxidation: Combining electrochemical oxidation with microbiological systems offers a novel approach to degrading Acid Blue 161. This method utilizes the electrochemical generation of oxidizing agents that, in conjunction with microbial action, can lead to the effective degradation of the dye. The synergy between these two processes enhances the overall treatment efficiency .
Adsorption Techniques: Research has also been conducted on the adsorption properties of Acid Blue 161. Understanding how this dye interacts with various adsorbents can lead to the development of new materials and methods for removing the dye from solutions, which is vital for water purification and the prevention of environmental contamination .
Mechanism of Action
Acid Blue 161, also known as Disazo or Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, is a synthetic azo dye with considerable molecular complexity. This compound is highly stable and resistant to different types of treatments .
Target of Action
The primary targets of Acid Blue 161 are the azo bonds (–N=N–) linked to aromatic rings (benzene and/or naphthalene), along with functional groups (–NH2, –OH, –COOH, NO2, –Cl and –SO3) . These targets are present in the textile industry’s wastewater, which is one of the largest generators of colored liquid effluent .
Mode of Action
Acid Blue 161 interacts with its targets through microbiological treatments and oxidative processes . These treatments can transform recalcitrant substances into substances with low toxicity . The microbiological discoloration treatments are carried out using the filamentous fungus Aspergillus terreus and the yeast Saccharomyces cerevisiae .
Biochemical Pathways
The affected biochemical pathways involve the degradation of the azo bonds in Acid Blue 161. The degradation process is facilitated by the action of the filamentous fungus Aspergillus terreus and the yeast Saccharomyces cerevisiae . These organisms help in transforming the recalcitrant substances into substances with low toxicity .
Pharmacokinetics
The compound’s bioavailability is influenced by the effectiveness of the microbiological and electrochemical/microbiological discoloration treatments .
Result of Action
The result of Acid Blue 161’s action is the discoloration of the dye solution. All treatments tested were effective at discoloring the Acid Blue 161 dye solution . Moreover, the systems composed of the fungus A. terreus were more efficient and exhibited lower acute toxicity .
Action Environment
The action of Acid Blue 161 is influenced by environmental factors such as the presence of wastewater from the textile industry. The concentration of these compounds in wastewater produced by the industry ranges from 5 to 1500 mg L−1 . The compound is resistant to moisture, light, and other external agents .
properties
IUPAC Name |
disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H14N2O5S.Cr.2Na/c2*23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;/h2*1-11,23-24H,(H,25,26,27);;;/q;;+3;2*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZPIYCNOWJWPQ-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H23CrN4Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromate(3-), bis[3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-1-naphthalenesulfonato(3-)]-, disodium hydrogen | |
CAS RN |
12392-64-2 | |
| Record name | Chromate(3-), bis[3-(hydroxy-.kappa.O)-4-[2-[2-(hydroxy-.kappa.O)-1-naphthalenyl]diazenyl-.kappa.N1]-1-naphthalenesulfonato(3-)]-, sodium hydrogen (1:2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium hydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulphonato(3-)]chromate(3-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the basic structure of a disazo dye?
A1: Disazo dyes are characterized by the presence of two azo groups (-N=N-) in their molecular structure. These azo groups are typically linked to aromatic rings, which contribute to the dye's color.
Q2: Can you provide the molecular formula and weight of Acid Blue 161?
A2: Acid Blue 161 has the molecular formula C30H16CrN4Na2O8S2 and a molecular weight of 710.57 g/mol.
Q3: What spectroscopic techniques are used to characterize disazo dyes like Acid Blue 161?
A3: Researchers commonly utilize techniques like UV-Vis spectroscopy, IR spectroscopy, and NMR (1H and 13C) to elucidate the structure of these dyes. [, , , , , ] UV-Vis spectroscopy helps determine the wavelengths of maximum absorption, providing insights into color properties. IR spectroscopy reveals information about functional groups present in the molecule. NMR spectroscopy provides detailed insights into the arrangement of atoms within the molecule.
Q4: How does the structure of a disazo dye influence its solubility?
A4: The presence of specific substituents greatly influences the solubility of disazo dyes. For instance, introducing perfluorobutyl groups enhances solubility in liquid crystal solvents. [] The type of ester group (monoesterdisazo, diesterdisazo, or trisazo) also affects solubility. []
Q5: What are the key factors affecting the stability of disazo dyes?
A5: Factors such as light exposure, pH, temperature, and the presence of oxidizing or reducing agents can influence dye stability. Researchers have explored incorporating specific chemical groups to enhance stability. [, , , , ] For example, the introduction of electron-withdrawing groups in the coupler component of disazo dyes can lead to increased light fastness. []
Q6: What are the common applications of disazo dyes?
A6: Disazo dyes, including Acid Blue 161, find applications in various industries, including: * Textiles: Dyeing natural and synthetic fibers like polyester, nylon, silk, and cotton. [, , ] * Inks: Used in printing inks for various applications. [, ] * Plastics: Coloration of polymers, although their use has declined due to concerns about toxicity at high temperatures. [] * Liquid Crystal Displays: Certain disazo dyes with high order parameters are used in guest-host liquid crystal displays. [, ]
Q7: How does the structure of a disazo dye affect its color properties?
A7: The specific arrangement of aromatic rings, substituents, and the azo groups themselves influence the wavelengths of light absorbed by the dye molecule, thus dictating its color. For example, electron-donating groups tend to shift the absorption maximum towards longer wavelengths (bathochromic shift), resulting in deeper colors. [, , ]
Q8: What are the environmental concerns associated with disazo dyes?
A8: The release of disazo dyes into water bodies poses a significant environmental concern due to their potential toxicity and persistence. [, ] Researchers are actively exploring effective methods for the degradation of these dyes in wastewater, including advanced oxidation processes and biodegradation using fungi. [, ]
Q9: What methods are being investigated for the degradation of disazo dyes in wastewater?
A9: Various advanced oxidation processes, such as the use of UV light-activated TiO2-based photocatalysts and Fenton's reagent (H2O2/Fe2+), have shown promise in degrading disazo dyes in aqueous solutions. [, ] Additionally, the use of white rot fungi is being explored for biodegradation of these dyes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



